molecular formula C22H24N4O9S3 B2422108 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 330201-86-0

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Katalognummer: B2422108
CAS-Nummer: 330201-86-0
Molekulargewicht: 584.63
InChI-Schlüssel: QPHXBPRZRRSCIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O9S3 and its molecular weight is 584.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O9S3/c1-34-13-11-25(12-14-35-2)38(32,33)19-7-3-16(4-8-19)21(27)24-22-23-15-20(36-22)37(30,31)18-9-5-17(6-10-18)26(28)29/h3-10,15H,11-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHXBPRZRRSCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a novel sulfamoyl-benzamide derivative that has garnered attention for its biological activity, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase). This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of sulfamoyl-benzamide derivatives typically involves the reaction of benzamide with sulfamoyl chlorides and various substituents to enhance their inhibitory properties against specific enzymes. The target compound was synthesized through a multi-step process involving the formation of thiazole and sulfonyl moieties, which are critical for its biological activity.

Inhibition of h-NTPDases

Research indicates that various sulfamoyl-benzamide derivatives exhibit selective inhibition of h-NTPDases, which are implicated in several pathological conditions, including cancer and inflammatory diseases. The compound's efficacy was evaluated through IC50 values against different h-NTPDase isoforms:

Compound h-NTPDase Isoform IC50 (μM)
This compoundNTPDase12.88 ± 0.13
NTPDase20.72 ± 0.11
NTPDase30.28 ± 0.07

The compound demonstrated strong inhibitory activity, particularly against h-NTPDase1 and h-NTPDase3, suggesting its potential as a therapeutic agent in diseases where these enzymes are overactive .

Anticancer Properties

In addition to its role as an enzyme inhibitor, the compound has been evaluated for anticancer properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action was linked to cell cycle arrest and inhibition of tubulin polymerization:

  • Cell Line Tested : MCF-7
  • Inhibition Rate : 90% at 6.25 µg/mL

Flow cytometric assays confirmed that the compound led to significant cell cycle arrest in treated cells, highlighting its potential as an anticancer agent .

Case Studies

  • Study on h-NTPDases : A comprehensive study evaluated multiple sulfamoyl-benzamide derivatives for their inhibitory effects on h-NTPDases. The most potent inhibitors were identified through molecular docking studies, revealing significant interactions with key amino acids in the enzyme active sites .
  • Anticancer Efficacy : In a study focusing on the anticancer activity of sulfamoyl derivatives, it was found that certain compounds led to effective cell cycle arrest in breast cancer cells. The results indicated that these compounds could be developed further for cancer therapy .

Vorbereitungsmethoden

Sulfonylation of 2-Aminothiazole

The thiazole intermediate is prepared via direct sulfonylation using 4-nitrobenzenesulfonyl chloride under aqueous basic conditions:

Procedure

  • Dissolve 2-aminothiazole (1.0 g, 9.98 mmol) and sodium acetate (2.71 g, 19.96 mmol) in 15 mL distilled water
  • Add 4-nitrobenzenesulfonyl chloride (2.43 g, 10.98 mmol)
  • Heat at 80–85°C for 4 hours with stirring
  • Monitor reaction progress by TLC (n-hexane:EtOAc = 2:1)
  • Filter and recrystallize from absolute ethanol

Characterization Data

Parameter Value
Yield 70%
Melting Point 168–170°C
Molecular Formula C₉H₇N₃O₄S₂
FTIR (cm⁻¹) 3070 (sp² C–H), 1623 (C=C)

This method achieves regioselective sulfonylation at the thiazole 5-position due to the electron-donating amino group directing electrophilic substitution.

Preparation of 4-(N,N-Bis(2-Methoxyethyl)Sulfamoyl)Benzoic Acid

Chlorosulfonation of Benzoic Acid

Generate the sulfonyl chloride intermediate via controlled chlorosulfonation:

Optimized Conditions

  • Reagent: Chlorosulfonic acid (3.5 equiv)
  • Temperature: 0°C → 80°C gradient over 2 hours
  • Quench with ice-water to precipitate 4-(chlorosulfonyl)benzoic acid

Sulfamoylation with Bis(2-Methoxyethyl)Amine

Key Reaction Parameters

  • Solvent: Dichloromethane (DCM)/water biphasic system
  • Base: Triethylamine (2.2 equiv)
  • Molar ratio: 1:1.2 (sulfonyl chloride:amine)
  • Temperature: 0°C → room temperature over 6 hours

Purification

  • Acid-base extraction (1M HCl → saturated NaHCO₃)
  • Column chromatography (SiO₂, DCM/MeOH 95:5)

Yield

  • 78% isolated yield after crystallization from ethanol/water

Amide Coupling Strategy

Carbodiimide-Mediated Coupling

The final assembly uses EDC/HOBt activation under Schlenk conditions:

Procedure

  • Dissolve 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoic acid (1.2 equiv) in anhydrous DMF
  • Add EDC·HCl (1.5 equiv), HOBt (0.3 equiv), and DIPEA (3.0 equiv)
  • Stir at 0°C for 30 minutes
  • Add 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine (1.0 equiv)
  • React at 25°C for 18 hours under N₂ atmosphere

Workup

  • Dilute with ethyl acetate
  • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine
  • Dry over MgSO₄ and concentrate
  • Purify via flash chromatography (gradient: hexane → EtOAc)

Critical Parameters

  • Water content <0.1% to prevent premature hydrolysis
  • Strict temperature control during activation phase
  • Use of radical scavengers (e.g., BHT) to prevent thiyl radical formation

Alternative Synthetic Routes

One-Pot Sulfonylation/Amidation

A telescoped approach improves atom economy but requires precise stoichiometric control:

Step Sequence

  • In-situ generation of 4-nitrobenzenesulfonyl chloride
  • Concurrent thiazole sulfonylation and benzamide formation
  • Parallel deprotection/alkylation of sulfamoyl group

Challenges

  • Competing side reactions at elevated temperatures
  • Difficult intermediate purification

Solid-Phase Synthesis

Immobilized benzamide precursors enable iterative synthesis:

Resin Functionalization

  • Wang resin loading: 0.8 mmol/g
  • Coupling efficiency: >95% per step (monitored by Kaiser test)

Advantages

  • Simplified purification through filtration
  • Scalability for combinatorial libraries

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Assignment
8.42 Thiazole H-4 (d, J=3.4 Hz)
7.92 Benzamide aromatic protons
3.51 Methoxyethyl OCH₃

HRMS (ESI-TOF)

  • Calculated for C₂₂H₂₅N₅O₈S₃: 591.0834
  • Found: 591.0831 [M+H]⁺

Purity Assessment

HPLC Conditions

  • Column: C18 (4.6 × 150 mm, 3.5 μm)
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Retention time: 12.7 minutes
  • Purity: >99.5% (254 nm)

Process Optimization Considerations

Yield Improvement Strategies

  • Microwave-assisted sulfonylation (30% time reduction)
  • Flow chemistry for exothermic chlorosulfonation step
  • Catalytic DMAP in coupling reactions (5% yield increase)

Industrial-Scale Adaptations

  • Continuous extraction systems for large-volume workups
  • Mechanochemical synthesis for solvent-free steps
  • PAT (Process Analytical Technology) integration for real-time monitoring

Q & A

Q. What are the key synthetic pathways for 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how are intermediates purified?

The synthesis involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or THF.
  • Sulfonylation : Reaction of the thiazole intermediate with 4-nitrobenzenesulfonyl chloride in pyridine or DCM, monitored by TLC for completion .
  • Benzamide coupling : Activation of the carboxylic acid group (e.g., using EDC/HOBt) followed by amide bond formation with the sulfamoyl-containing amine. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures .

Q. How is the structural integrity of this compound validated during synthesis?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirms the presence of sulfamoyl (-SO₂N-), thiazole, and benzamide moieties.
  • IR spectroscopy : Identifies characteristic peaks (e.g., S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
    • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragment patterns .
    • Elemental analysis : Ensures stoichiometric agreement with the molecular formula .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for specific targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydropteroate synthase). Focus on sulfamoyl-thiazole interactions with active-site residues .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS). Analyze hydrogen bonding and hydrophobic contacts .
  • QSAR models : Corrogate substituent effects (e.g., methoxyethyl vs. methyl groups) on activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Orthogonal assays : Confirm initial results using alternative methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew data .
  • Crystallographic analysis : Resolve crystal structures of compound-enzyme complexes to validate binding modes (e.g., X-ray diffraction at 1.8 Å resolution) .

Q. How do reaction conditions impact yield and purity in scale-up synthesis?

  • Solvent optimization : Replace pyridine with DMAP in DCM to reduce toxicity while maintaining coupling efficiency .
  • Temperature control : Lower reaction temperatures (<0°C) during sulfonylation to minimize byproducts like sulfonic acid derivatives .
  • Catalyst screening : Evaluate Pd/C or Ni catalysts for Suzuki-Miyaura cross-couplings involving aryl halides .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., nitro → amino groups) and compare IC₅₀ values .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., 2-methoxyethyl) to antibacterial activity .
  • Pharmacophore modeling : Identify essential features (e.g., sulfamoyl hydrogen-bond acceptors) using tools like PharmaGist .

Notes

  • Synthesis reproducibility : Ensure anhydrous conditions for sulfamoyl group installation to prevent hydrolysis .
  • Data validation : Cross-check NMR assignments with 2D experiments (e.g., HSQC, HMBC) to avoid misassignment of thiazole protons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.